molecular formula C6H13NO B14021126 (2R,3R)-2-Methylpiperidin-3-OL

(2R,3R)-2-Methylpiperidin-3-OL

Cat. No.: B14021126
M. Wt: 115.17 g/mol
InChI Key: YAMQDSQNPDUGGS-PHDIDXHHSA-N
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Description

(2R,3R)-2-Methylpiperidin-3-OL is a chiral compound with significant importance in various fields of chemistry and industry. This compound is characterized by its two stereocenters, making it an optically active molecule. Its unique structure allows it to participate in a variety of chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-Methylpiperidin-3-OL can be achieved through several methods. One common approach involves the reduction of corresponding ketones or aldehydes using chiral catalysts or reagents. For instance, the reduction of 2-methyl-3-piperidone using a chiral reducing agent can yield this compound with high enantioselectivity .

Industrial Production Methods

Industrial production of this compound often involves biocatalytic processes due to their efficiency and selectivity. Microorganisms such as engineered strains of Bacillus licheniformis have been utilized to produce this compound through fermentation processes . These methods are advantageous as they offer high yields and are environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-Methylpiperidin-3-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various alcohols, amines, and halogenated derivatives, which can be further utilized in different applications.

Scientific Research Applications

(2R,3R)-2-Methylpiperidin-3-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,3R)-2-Methylpiperidin-3-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For example, it can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3R)-2-Methylpiperidin-3-OL is unique due to its specific structure and the presence of a piperidine ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of pharmaceuticals and other specialized chemicals .

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

(2R,3R)-2-methylpiperidin-3-ol

InChI

InChI=1S/C6H13NO/c1-5-6(8)3-2-4-7-5/h5-8H,2-4H2,1H3/t5-,6-/m1/s1

InChI Key

YAMQDSQNPDUGGS-PHDIDXHHSA-N

Isomeric SMILES

C[C@@H]1[C@@H](CCCN1)O

Canonical SMILES

CC1C(CCCN1)O

Origin of Product

United States

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